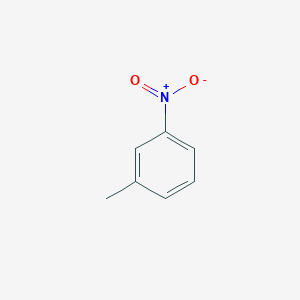
3-Nitrotoluene
Cat. No. B166867
Key on ui cas rn:
99-08-1
M. Wt: 137.14 g/mol
InChI Key: QZYHIOPPLUPUJF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US05378420
Procedure details


A mixture of 40.0 grams, 0.30 moles, of m-nitrotoluene; 24 mL of a 20 percent aqueous solution of sodium hydroxide, and 120 mL ethanol is stirred and heated at gentle reflux. Zinc dust, 69.6 grams, is slowly added to keep the solution boiling without heating. Following addition of the zinc dust, the mixture is heated at reflux for about 4 hours. The hot mixture is filtered by suction, and the zinc residue is washed with ethanol. Concentrated hydrochloric acid is then slowly added to the filtrate. The precipitate formed is collected following filtration and redissolved in hot water. The aqueous solution is thereafter allowed to cool to room temperature and basified with a 20 percent aqueous solution of sodium hydroxide. The resulting DMB is an oil that is extracted with ethyl ether following its formation. Subsequent evaporation of the ethyl ether yields an oil containing 18.3 grams, 57.4 percent, of solids following cooling. Finally, the solid DMB is recrystallized from ethyl ether.

[Compound]
Name
aqueous solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two





Identifiers


|
REACTION_CXSMILES
|
[N+:1]([C:4]1[CH:5]=[C:6]([CH3:10])[CH:7]=[CH:8][CH:9]=1)([O-])=O.[OH-].[Na+]>[Zn].C(O)C>[CH3:10][C:6]1[CH:5]=[C:4]([NH2:1])[CH:9]=[CH:8][C:7]=1[C:7]1[CH:8]=[CH:9][C:4]([NH2:1])=[CH:5][C:6]=1[CH3:10] |f:1.2|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
[N+](=O)([O-])C=1C=C(C=CC1)C
|
Step Two
[Compound]
|
Name
|
aqueous solution
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
[OH-].[Na+]
|
|
Name
|
|
|
Quantity
|
120 mL
|
|
Type
|
solvent
|
|
Smiles
|
C(C)O
|
Step Three
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
catalyst
|
|
Smiles
|
[Zn]
|
Step Four
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
catalyst
|
|
Smiles
|
[Zn]
|
Conditions


Temperature
|
Control Type
|
AMBIENT
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


ADDITION
|
Type
|
ADDITION
|
|
Details
|
A mixture of 40.0 grams, 0.30 moles
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
heated at gentle reflux
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
without heating
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
the mixture is heated
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
at reflux for about 4 hours
|
|
Duration
|
4 h
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
The hot mixture is filtered by suction
|
WASH
|
Type
|
WASH
|
|
Details
|
the zinc residue is washed with ethanol
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
Concentrated hydrochloric acid is then slowly added to the filtrate
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The precipitate formed
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
is collected
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
filtration
|
DISSOLUTION
|
Type
|
DISSOLUTION
|
|
Details
|
redissolved in hot water
|
EXTRACTION
|
Type
|
EXTRACTION
|
|
Details
|
is extracted with ethyl ether following its formation
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
Subsequent evaporation of the ethyl ether
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
yields an oil
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
containing 18.3 grams, 57.4 percent
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
of solids following cooling
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
Finally, the solid DMB is recrystallized from ethyl ether
|
Outcomes


Product
|
Name
|
|
|
Type
|
|
|
Smiles
|
CC1=C(C=CC(=C1)N)C1=C(C=C(C=C1)N)C
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
